molecular formula C14H9Cl B1615359 1-Chloro-3-(2-phenylethynyl)benzene CAS No. 51624-34-1

1-Chloro-3-(2-phenylethynyl)benzene

Cat. No. B1615359
CAS RN: 51624-34-1
M. Wt: 212.67 g/mol
InChI Key: CJJTXRHGEOOABC-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-phenylethynyl)benzene is an organochlorine compound mainly used in scientific research. It has a molecular formula of C14H9Cl and an average mass of 212.674 Da .


Synthesis Analysis

1-Chloro-3-(2-phenylethynyl)benzene can be prepared by palladium-catalyzed Kumada cross-coupling reaction . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(2-phenylethynyl)benzene consists of a benzene ring with a chlorine atom and a phenylethynyl group attached to it .


Physical And Chemical Properties Analysis

1-Chloro-3-(2-phenylethynyl)benzene has a density of 1.2±0.1 g/cm3, a boiling point of 334.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 150.8±18.6 °C .

Scientific Research Applications

Proteomics Research

1-Chloro-3-(2-phenylethynyl)benzene: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the comparison of proteomes in different states .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. It’s particularly useful in the construction of biologically active compounds and materials with specific optical properties due to its phenylethynyl group .

Palladium-Catalyzed Reactions

This chemical is a substrate in palladium-catalyzed cross-coupling reactions, such as the Kumada reaction. These reactions are pivotal for creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .

properties

IUPAC Name

1-chloro-3-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJTXRHGEOOABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346352
Record name 1-chloro-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51624-34-1
Record name 1-chloro-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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